Sodium glycerophosphate hydrate can be synthesized through several methods, the most common being the reaction between glycerol and phosphoric acid or its derivatives. The synthesis process generally involves:
Technical details regarding the synthesis include maintaining specific pH levels and temperatures to ensure optimal yield and purity of the product.
The molecular formula for sodium glycerophosphate hydrate is , with a molecular weight of approximately 306.1 g/mol. The structure consists of two sodium ions associated with the glycerophosphate moiety, which contains a phosphate group attached to a glycerol backbone.
The structure features a central phosphate group bonded to a three-carbon chain (glycerol), which contributes to its biochemical activity.
Sodium glycerophosphate undergoes hydrolysis in biological systems, yielding inorganic phosphate and glycerol. This reaction is catalyzed by alkaline phosphatases, which are enzymes that facilitate the removal of phosphate groups from various substrates.
The general reaction can be represented as follows:
This hydrolysis process is crucial for maintaining phosphate homeostasis within cells and plays a significant role in metabolic pathways.
The mechanism of action for sodium glycerophosphate primarily revolves around its role as a phosphate donor in biochemical reactions. Upon administration, it dissociates into sodium ions and glycerophosphate in the body:
This dual role enhances cellular functions and supports physiological processes that require adequate phosphate levels.
Sodium glycerophosphate hydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemistry and pharmaceuticals.
Sodium glycerophosphate hydrate has diverse applications in scientific research and clinical settings:
The industrial synthesis of sodium glycerophosphate primarily follows an esterification-hydrolysis pathway that strategically controls isomeric composition. The core reaction involves glycerol and phosphoric acid derivatives under precisely controlled conditions to maximize β-isomer yield, which possesses the desired biological activity. According to patented methodologies, the synthesis proceeds via two consecutive reactions:
Salt Formation and Esterification: Phosphoric acid (80-110g) and glycerol (160-200g) are charged into a reactor, followed by the addition of sodium carbonate (40-65g). Steam injection (0.4-0.5 MPa pressure) maintains the temperature at 120-145°C while the pH is tightly controlled between 3.0-5.5. This step generates sodium dihydrogen phosphate in situ, which subsequently esterifies with glycerol to form diglyceride sodium glycerophosphate [1] [6].
Alkaline Hydrolysis: Post-esterification, 30% sodium hydroxide solution (35-50 mL) is added, and the mixture undergoes reflux for 8-12 hours. The hydrolysis pH (8.0-11.0) is maintained using additional sodium hydroxide (1-6 mL). This critical step hydrolyzes the diglyceride intermediate into sodium glycerophosphate with preferential formation of the β-isomer due to kinetic and thermodynamic control [1] [6].
The molar ratio optimization (typically 1:1.5:3.5 for sodium carbonate:phosphoric acid:glycerol) significantly impacts β-isomer yield. Excess glycerol minimizes diester formation while controlled alkaline hydrolysis selectively cleaves the sterically accessible primary ester bonds, yielding the biologically active β-glycerophosphate isomer [6].
Table 1: Standardized Reaction Parameters for Industrial Synthesis
| Reaction Stage | Reactants/Additives | Concentration/Quantity | Critical Parameters |
|---|---|---|---|
| Salt Formation | Sodium Carbonate | 40-65g | - |
| Esterification | Phosphoric Acid | 80-110g | pH 3.0-5.5, 120-145°C, 0.4-0.5 MPa steam pressure |
| Hydrolysis | Sodium Hydroxide | 35-50 mL (30% solution) | pH 8.0-11.0, 8-12 hours reflux |
| Free Phosphate Removal | Magnesium Oxide | 0-3g | Quantity adjusted based on residual phosphate |
Post-synthetic processing determines the final product's isomeric purity, hydration state, and freedom from critical impurities. Industrial purification employs sequential unit operations:
Free Phosphate Elimination: Magnesium oxide (0-3g) is added to hydrolyzed crude product to precipitate residual phosphate ions as insoluble magnesium phosphate complexes. This step is essential to achieve pharmaceutical-grade material with ≤0.1% inorganic phosphorus [1] [3]. The quantity of magnesium oxide is dynamically adjusted based on real-time spectrophotometric monitoring (707 nm) of free phosphate using ammonium molybdate and stannous chloride reagents [1].
Glycerol Separation: The reaction mixture undergoes vacuum concentration to remove unreacted glycerol, which is recovered for process sustainability. Subsequent solvent extraction or fractional crystallization isolates sodium glycerophosphate, yielding a slurry with approximately 5-10% solids [6].
Hydration Control: The concentrated slurry is crystallized under controlled humidity (typically 60-75% RH) to consistently produce the pentahydrate form (C₃H₇O₆PNa₂·5H₂O). This crystalline structure exhibits optimal solubility (>50 mg/mL in water) and stability during storage [4]. Decolorization with activated carbon (0.5-1.5% w/w) removes chromophoric impurities before final crystallization, ensuring a colorless product [1] [6].
Isomeric Enrichment: Selective crystallization at 4-10°C preferentially isolates the β-isomer due to its lower solubility relative to the α-form. This achieves a final product containing ≥98% β-glycerophosphate with ≤2% α-isomer contamination, meeting cell culture and pharmaceutical requirements [3] [4].
Pharmaceutical-grade sodium β-glycerophosphate hydrate requires stringent quality control aligned with pharmacopeial standards. Key analytical protocols include:
Inorganic Phosphate Testing: A validated ultraviolet-visible spectrophotometric method quantifies residual phosphate. The sample (1.00g) is diluted to 100 mL, mixed with ammonium molybdate solution (4 mL) and stannous chloride solution (0.1 mL), and incubated for 10 minutes. Absorbance at 707 nm is compared against a potassium dihydrogen phosphate standard curve, with specifications requiring ≤0.1% inorganic phosphorus [1] [3].
Hydration Verification: Karl Fischer titration determines water content (theoretical: 29.4% for pentahydrate), while thermogravimetric analysis (TGA) monitors dehydration steps between 102-104°C to confirm hydrate stoichiometry [3].
Table 2: Quality Specifications for Pharmaceutical-Grade Sodium β-Glycerophosphate Hydrate
| Parameter | Test Method | Acceptance Criterion | Biological Significance |
|---|---|---|---|
| β-Isomer Content | Chiral HPLC or Polarimetry | ≥98.0% | Ensures biological activity as phosphatase inhibitor and phosphate donor |
| Inorganic Phosphate | UV-Vis Spectrophotometry (707 nm) | ≤0.1% | Prevents microbial growth irregularities and media precipitation |
| α-Isomer Contamination | Chiral Separation | ≤2.0% | Eliminates pharmacologically inactive isomer |
| Water Content | Karl Fischer Titration | 27.0-31.0% | Confirms pentahydrate stoichiometry |
| Solubility | Visual in PBS (pH 7.2) | 50 mg/mL, clear and colorless | Guarantees compatibility with biological buffers |
Quality assurance extends to raw material controls, where glycerol purity (>99.5%), phosphoric acid (food grade), and sodium carbonate (low heavy metal content) are verified. Final packaging under nitrogen in moisture-resistant containers ensures stability during storage at -20°C, preserving the product's functional integrity for cell culture and therapeutic applications [3] [4] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0